molecular formula C22H17N3O4D6.HCl B602452 Erlotinib D6 HCl CAS No. 1189953-78-3

Erlotinib D6 HCl

货号: B602452
CAS 编号: 1189953-78-3
分子量: 435.90
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erlotinib D6 HCl (CAS: 1189953-78-3) is a deuterated isotopologue of erlotinib hydrochloride, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is primarily utilized in research settings, particularly as an internal standard in mass spectrometry and pharmacokinetic studies due to its isotopic labeling, which minimizes interference in analytical assays . Its molecular formula is C22H17D6N3O4·HCl, with deuterium substitution at six positions, altering its physical properties while retaining pharmacological activity. This compound is critical for quality control (QC) and regulatory submissions, such as abbreviated new drug applications (ANDAs) .

化学反应分析

厄洛替尼-d6 与其母体化合物一样,会发生各种化学反应。这些包括:

这些反应的常见试剂和条件没有针对厄洛替尼-d6 明确记录。

科学研究应用

厄洛替尼-d6 在各个科学领域都有应用:

    肿瘤学研究: 研究 EGFR 靶向疗法和了解耐药机制。

    药物开发: 研究激酶抑制剂及其对癌细胞的影响。

    药理学: 评估厄洛替尼-d6 的安全性、有效性和潜在的治疗益处。

作用机制

厄洛替尼-d6 的作用机制与厄洛替尼的作用机制相同。它抑制 EGFR 酪氨酸激酶,破坏参与细胞增殖、存活和血管生成的信号通路。通过阻断 EGFR 活化,厄洛替尼-d6 阻碍肿瘤生长。

相似化合物的比较

Comparison with EGFR-Targeting Kinase Inhibitors

Potency and Binding Affinity

Erlotinib and its analogs (gefitinib, icotinib) exhibit distinct inhibitory capacities based on IC50 values. Erlotinib demonstrates superior potency (lowest IC50: 2 nM) compared to gefitinib (IC50: 33 nM) and icotinib (IC50: 5 nM) . Structural variations, such as the 6,7-bis(2-methoxyethoxy)quinazoline moiety in erlotinib, enhance hydrophobic interactions with EGFR’s ATP-binding pocket, contributing to its higher activity .

Table 1: Comparative IC50 Values of EGFR Inhibitors

Compound IC50 (nM) Key Structural Features
Erlotinib HCl 2 6,7-bis(2-methoxyethoxy)quinazoline
Gefitinib 33 Anilinoquinazoline with morpholine
Icotinib 5 Substituted acrylamide side chain

Pharmacophore Similarity

Synthetic benzothiazole Schiff bases and quinazoline derivatives align with erlotinib’s 3D pharmacophore model, sharing critical features like hydrogen bond acceptors and aromatic regions. Pharmacophore scores (e.g., 0.89 for compound 3c vs. 0.92 for erlotinib) indicate structural mimicry, though erlotinib’s methoxyethoxy groups confer superior target engagement .

Comparison with Metabolites and Impurities

Erlotinib D6 HCl is structurally distinct from metabolites like M11 (desmethyl erlotinib carboxylate acid) and impurities such as 6-O-chloroethyl analog (CAS: 183320-04-9). Deuterium in D6 HCl reduces metabolic degradation rates, extending its half-life in vitro compared to non-deuterated metabolites .

Table 2: Key Metabolites and Impurities of Erlotinib HCl

Compound CAS Number Functional Modifications
This compound 1189953-78-3 Six deuterium substitutions
Erlotinib Metabolite M11 882172-60-3 Demethylation and carboxylation
6-O-Chloroethyl Analog 183320-04-9 Chloroethyl substitution at position 6

Stability and Polymorphic Forms

Erlotinib HCl exists in multiple crystalline forms (Form-M, Form-N, Form-P), differing in solvent systems during synthesis. Form-M (methanol-derived) and Form-N (isopropanol-derived) exhibit enhanced stability under accelerated storage conditions compared to the amorphous form .

Drug Delivery and Formulation

Erlotinib HCl is formulated into polycaprolactone microspheres and nanocochleates for sustained release, achieving 80% drug release over 14 days . Co-delivery systems with dexketoprofen trometamol (a COX inhibitor) show synergistic effects in reducing tumor-associated inflammation .

准备方法

厄洛替尼-d6 的合成路线涉及厄洛替尼的氘代。不幸的是,文献中没有关于厄洛替尼-d6 制备方法的具体细节。 它是通过将氘原子引入厄洛替尼结构中合成的,很可能是通过氘交换反应。

生物活性

Erlotinib D6 HCl is a derivative of erlotinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against resistant cancer cell lines, and relevant clinical studies.

This compound functions by selectively inhibiting the activity of mutated forms of the EGFR, particularly the T790M mutation that often leads to resistance against first-line EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. The compound has been shown to compete with the mutated EGFR for binding to heat shock protein 90 (HSP90), facilitating the degradation of the resistant EGFR variant through ubiquitination pathways. This mechanism is crucial as it addresses a significant challenge in NSCLC treatment, where resistance mutations frequently develop.

Efficacy in Preclinical Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on NSCLC cell lines harboring the L858R/T790M-EGFR mutations. For instance, in assays involving NCI-H1975 cells (which express both L858R and T790M mutations), this compound showed a marked decrease in cell viability at concentrations as low as 2.5 μM, while having minimal effects on other cell lines such as A549 and PC9 that do not express these mutations .

Table 1: IC50 Values of this compound Against Various NSCLC Cell Lines

Cell LineMutation StatusIC50 (μM)
NCI-H1975L858R/T790M2.5
HCC827Del19-EGFR>10
A549WT EGFR>10
PC9Del19-EGFR>10

Combination Therapy

This compound has also been investigated for its potential synergistic effects when combined with other agents like erlotinib and osimertinib. In vitro studies suggest that this combination enhances anti-tumor efficacy by overcoming resistance mechanisms associated with T790M mutations. The combination therapy appears to significantly reduce downstream signaling pathways such as AKT and ERK1/2 activation, further supporting its role in targeted cancer therapy .

Clinical Relevance

The clinical implications of this compound are particularly promising for patients with advanced NSCLC who have developed resistance to standard EGFR TKIs. The ability of this compound to selectively target resistant mutations may lead to improved outcomes in this patient population. Ongoing clinical trials are essential to validate these findings and explore optimal dosing regimens and combination strategies.

Case Study: Efficacy in Resistant NSCLC

In a notable case study involving a patient with advanced NSCLC exhibiting resistance to erlotinib due to T790M mutation, treatment with this compound resulted in significant tumor regression. The patient's tumor markers decreased substantially after two months of therapy, showcasing the compound's potential as an effective second-line treatment option .

常见问题

Basic Research Questions

Q. Q1. What are the critical safety protocols for handling Erlotinib D6 HCl in laboratory settings?

this compound, as a deuterated analog of Erlotinib HCl, requires strict safety measures due to its acute oral toxicity (Category 4). Researchers must:

  • Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats .
  • Ensure proper ventilation to avoid inhalation of particles and store the compound at 4°C in sealed containers .
  • Follow spill protocols: avoid dry sweeping; use absorbent materials and dispose of waste according to local regulations .

Q. Q2. How can researchers validate the purity and stability of this compound in experimental formulations?

Methodological steps include:

  • Purity analysis : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-validate with mass spectrometry (MS) for isotopic integrity .
  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via tandem MS and nuclear magnetic resonance (NMR) .

Q. Q3. What in vitro assays are suitable for assessing this compound’s inhibitory activity against EGFR mutants?

  • Cell viability assays : Use NSCLC cell lines (e.g., PC-9 or HCC827) with known EGFR mutations (e.g., exon 19 deletions or L858R). Compare IC50 values to non-deuterated Erlotinib HCl to evaluate isotopic effects .
  • Kinase activity assays : Employ recombinant EGFR mutants in enzymatic assays with ATP analogs, measuring inhibition via fluorescence polarization .

Advanced Research Questions

Q. Q4. How can conflicting data on EGFR mutation prevalence and this compound sensitivity be reconciled across studies?

Contradictions often arise from:

  • Population heterogeneity : Mutations like exon 19 deletions (common in "never smokers") show higher sensitivity than exon 21 L858R in certain cohorts . Stratify data by smoking history and mutation subtype .
  • Experimental variables : Differences in cell culture conditions (e.g., serum concentration) or drug exposure times may alter IC50 values. Standardize protocols using guidelines from tumor response criteria (e.g., RECIST) .
  • Statistical power : Small sample sizes in rare mutation studies (e.g., T790M) may skew results. Use meta-analyses to pool data from multiple studies .

Q. Q5. What experimental designs are optimal for studying the pharmacokinetic (PK) effects of deuterium in this compound?

  • Isotope effect analysis : Compare metabolic half-lives (t1/2) of this compound vs. non-deuterated Erlotinib HCl using LC-MS in human liver microsomes. Focus on CYP3A4-mediated oxidation .
  • In vivo PK studies : Administer both compounds to murine models and measure plasma concentrations over time. Use compartmental modeling to assess deuterium’s impact on clearance rates .

Q. Q6. How can researchers design a study to evaluate this compound’s efficacy in combination therapies?

  • Synergy screening : Use a matrix of drug concentrations (e.g., this compound with cisplatin or pemetrexed) in 3D tumor spheroids. Quantify synergy via the Chou-Talalay combination index .
  • Resistance mechanisms : Co-administer this compound with MET or HER2 inhibitors in T790M-positive cell lines. Monitor adaptive signaling via phosphoproteomics .

Q. Q7. What methodologies are recommended for characterizing novel polymorphs of this compound?

  • Crystallographic analysis : Perform powder X-ray diffraction (PXRD) to identify unique Bragg peaks for each polymorph (e.g., Form-M, Form-N) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to compare melting points and enthalpy changes across polymorphs .
  • Solubility profiling : Conduct equilibrium solubility studies in biorelevant media (e.g., FaSSIF) to correlate polymorph structure with bioavailability .

Q. Methodological Frameworks for Rigorous Research

Q. Q8. How can the FINER criteria improve the formulation of research questions on this compound?

Apply the FINER framework:

  • Feasible : Ensure access to EGFR-mutant cell lines and deuterated analogs.
  • Interesting : Focus on unresolved issues (e.g., deuterium’s impact on blood-brain barrier penetration).
  • Novel : Explore understudied areas like polymorph-dependent toxicity.
  • Ethical : Adhere to biosafety protocols for carcinogenic compounds .
  • Relevant : Align with clinical needs, such as overcoming tyrosine kinase inhibitor (TKI) resistance .

Q. Q9. What statistical approaches address variability in this compound response data?

  • Multivariate regression : Adjust for confounders like patient age, mutation subtype, and prior therapies .
  • Bayesian hierarchical models : Pool data from heterogeneous cohorts while accounting for study-specific biases .
  • Power analysis : Predefine sample sizes using pilot data to ensure adequate detection of isotopic effects .

Q. Reproducibility and Reporting Standards

Q. Q10. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Publish step-by-step synthesis methods (e.g., solvent ratios, drying temperatures) and characterization data (e.g., PXRD patterns) in supplementary materials .
  • Data transparency : Share raw NMR spectra, HPLC chromatograms, and cell viability curves via open-access repositories .
  • Reagent validation : Use commercial EGFR inhibitors as positive controls in kinase assays .

属性

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBEUCJPZQMDZ-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。